molecular formula C8H5FN2O4 B1377324 6-fluoro-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1160591-69-4

6-fluoro-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B1377324
CAS No.: 1160591-69-4
M. Wt: 212.13 g/mol
InChI Key: STDKYNXGCODEDD-UHFFFAOYSA-N
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Description

6-fluoro-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound with a molecular weight of 212.14 g/mol. It is characterized by the presence of a fluorine atom at the 6th position and a nitro group at the 7th position on the benzoxazine ring.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous sodium bicarbonate . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired benzoxazine derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of 6-fluoro-7-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one.

    Substitution: Formation of various substituted benzoxazine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-fluoro-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to the specific positioning of the fluorine and nitro groups, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

6-fluoro-7-nitro-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O4/c9-4-1-5-7(2-6(4)11(13)14)15-3-8(12)10-5/h1-2H,3H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDKYNXGCODEDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC(=C(C=C2O1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-fluoro-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reactant of Route 6
6-fluoro-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one

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